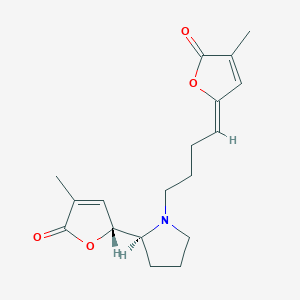

Pandamarilactonine B

Description

Properties

IUPAC Name |

(5Z)-3-methyl-5-[4-[(2S)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6-/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSICZNIIIPFAAO-VFPQPWSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)[C@@H]2CCCN2CCC/C=C\3/C=C(C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801106358 | |

| Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303008-81-3 | |

| Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303008-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pandamarilactonine B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XPR8MF7VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isolating Pandamarilactonine B from Pandanus amaryllifolius: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Pandamarilactonine B, a pyrrolidine alkaloid, from the leaves of Pandanus amaryllifolius. The document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow for clarity.

Introduction

Pandanus amaryllifolius Roxb., commonly known as pandan, is a tropical plant widely used in Southeast Asian cuisine for its distinct aroma. Beyond its culinary applications, the plant is a source of various bioactive secondary metabolites, including a class of alkaloids known as Pandanus alkaloids. Among these, this compound has garnered interest for its potential pharmacological activities. This guide outlines the scientific methodology for its extraction and purification, providing a foundation for further research and development.

Experimental Protocols

The isolation of this compound from P. amaryllifolius leaves involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are synthesized from established methodologies in the field.

Plant Material Collection and Preparation

Fresh leaves of Pandanus amaryllifolius are collected and thoroughly washed to remove any contaminants. The leaves are then air-dried in the shade for several days until brittle, after which they are ground into a fine powder using a mechanical grinder.

Extraction of Crude Alkaloids

An acid-base extraction method is commonly employed to selectively extract the alkaloid fraction from the powdered leaves.

Protocol:

-

Macerate the powdered leaves of P. amaryllifolius in methanol (MeOH) for 72 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Suspend the crude extract in 10% aqueous sulfuric acid (H₂SO₄).

-

Partition the acidic solution with diethyl ether (Et₂O) to remove non-alkaloidal, neutral, and weakly acidic compounds. Discard the ether layer.

-

Basify the remaining aqueous layer to a pH of 9-10 with concentrated ammonium hydroxide (NH₄OH).

-

Perform a liquid-liquid extraction of the basified aqueous solution with chloroform (CHCl₃) multiple times.

-

Combine the chloroform fractions and dry them over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the dried chloroform extract under reduced pressure to yield the crude alkaloid extract.

Chromatographic Purification of this compound

The crude alkaloid extract, a complex mixture of various compounds, is subjected to chromatographic techniques to isolate this compound.

Protocol:

-

Subject the crude alkaloid extract to silica gel column chromatography.

-

Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as n-hexane.

-

Load the crude extract onto the column.

-

Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate (EtOAc) and then methanol (MeOH). The typical gradient could be n-hexane -> n-hexane:EtOAc (9:1 -> 1:9) -> EtOAc -> EtOAc:MeOH (9:1 -> 1:1) -> MeOH.

-

Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., CHCl₃:MeOH, 9:1).

-

Visualize the TLC plates under UV light and/or by spraying with Dragendorff's reagent to detect alkaloid spots.

-

Pool the fractions containing the compound of interest (this compound).

-

Further purify the pooled fractions using preparative TLC or a Sephadex LH-20 column with an appropriate solvent system to obtain pure this compound.

Data Presentation

Quantitative Data

While specific yield percentages can vary depending on the plant material and extraction efficiency, the following table provides an illustrative summary of potential quantitative data.

| Parameter | Value | Reference |

| Starting Plant Material (Dried Leaves) | 1 kg | - |

| Crude Methanolic Extract | 100 g | - |

| Crude Alkaloid Extract | 2 g | - |

| Purified this compound | 20 mg | - |

| Yield of this compound | 0.002% | - |

Spectroscopic Data

The structure of this compound is confirmed through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).[1][2]

| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |

| δ (ppm) | δ (ppm) |

| 7.10 (1H, q, J=1.5 Hz) | 174.5 |

| 4.85 (1H, q, J=7.0 Hz) | 148.0 |

| 3.50 (1H, m) | 130.5 |

| 3.20 (1H, m) | 84.0 |

| 2.90 (1H, m) | 60.0 |

| 2.50 (1H, m) | 55.0 |

| 2.10-1.80 (4H, m) | 45.0 |

| 1.95 (3H, d, J=1.5 Hz) | 30.0 |

| 1.40 (3H, d, J=7.0 Hz) | 25.0 |

| 15.0 | |

| 10.0 |

Note: The presented NMR data is a representative example based on published literature and may vary slightly based on experimental conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound.

Potential Signaling Pathway

In silico studies suggest that this compound may exert antidyslipidemic effects by interacting with Peroxisome Proliferator-Activated Receptor alpha (PPARα). The following diagram depicts a simplified representation of this potential signaling pathway. It is important to note that this is a theoretical model and requires experimental validation.

Conclusion

This technical guide provides a detailed framework for the isolation and characterization of this compound from Pandanus amaryllifolius. The outlined protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the biological activities and specific signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

The Putative Biosynthetic Pathway of Pandanus Alkaloids: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive overview of the current understanding of the biosynthetic pathway of Pandanus alkaloids, a diverse group of compounds with significant pharmacological potential. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and biosynthesis of these unique molecules. While significant progress has been made in isolating and characterizing a variety of Pandanus alkaloids, it is crucial to note that the proposed biosynthetic pathway is largely based on the structural relationships between these compounds and supported by biomimetic synthesis. Definitive experimental validation through enzymatic studies and isotopic labeling in Pandanus species is still lacking.

Introduction to Pandanus Alkaloids

The genus Pandanus, belonging to the Pandanaceae family, comprises hundreds of species distributed throughout the tropical and subtropical regions of the world.[1] Several species, most notably Pandanus amaryllifolius, are utilized in traditional medicine and as a food flavoring agent.[2][3][4][5] Phytochemical investigations of Pandanus species have led to the isolation of a diverse array of alkaloids, which can be broadly classified based on their skeletal structures.[2][4] These alkaloids have garnered interest for their potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1]

The major classes of Pandanus alkaloids identified to date include:

-

Pyrrolidine Alkaloids: These compounds feature a pyrrolidine ring as a core structural motif.[6][7]

-

Piperidine Alkaloids: Characterized by a piperidine ring system.

-

Indolizidine Alkaloids: These alkaloids possess a bicyclic indolizidine core.[1]

Many of these alkaloids share common structural features, such as α,β-unsaturated γ-lactone or γ-lactam moieties, which has led to the proposal of a common biosynthetic origin.[2][4][5]

The Plausible Biosynthetic Pathway

The proposed biosynthetic pathway for Pandanus alkaloids is centered around a key precursor, 4-hydroxy-4-methylglutamic acid, and a central intermediate, pandanamine.[3][8] This hypothetical pathway provides a logical framework for the formation of the diverse range of alkaloid skeletons found in Pandanus.

Proposed Precursor: 4-Hydroxy-4-methylglutamic Acid

It is postulated that the biosynthesis initiates with 4-hydroxy-4-methylglutamic acid.[3][8] This amino acid is thought to undergo a series of transformations to form the initial building blocks for the alkaloid core.

Key Intermediate: Pandanamine

Pandanamine is a symmetrical secondary amine that has been isolated from Pandanus species and is considered a crucial intermediate in the biosynthesis of many Pandanus alkaloids.[3][8] It is proposed to be formed from the precursor amino acid.

Diversification of Alkaloid Skeletons

From pandanamine, the pathway is thought to diverge, leading to the various classes of Pandanus alkaloids through a series of cyclization, oxidation, and rearrangement reactions. The α,β-unsaturated γ-lactone and γ-lactam moieties characteristic of many Pandanus alkaloids are likely formed through intramolecular cyclization and subsequent modifications.

The following diagram illustrates the proposed biosynthetic relationships between the key precursor, intermediate, and major alkaloid classes.

Supporting Evidence from Biomimetic Synthesis

While direct enzymatic evidence is lacking, the proposed biosynthetic pathway is supported by several biomimetic total synthesis studies.[2][3][5] These studies have demonstrated that the key transformations, such as the cyclization of pandanamine-like precursors to form the core alkaloid skeletons, are chemically feasible under laboratory conditions that mimic physiological environments. For instance, the synthesis of pandamarilactonines has been achieved through a biomimetic approach starting from a pandanamine analogue, providing strong circumstantial evidence for the proposed pathway.[2]

Experimental Protocols: Isolation and Structural Elucidation

The understanding of the diversity of Pandanus alkaloids has been built upon meticulous extraction, isolation, and structural elucidation techniques. The following provides a general overview of the methodologies commonly employed.

General Experimental Procedure for Alkaloid Isolation

-

Plant Material: Aerial parts or roots of Pandanus species are collected, dried, and powdered.

-

Extraction: The powdered plant material is typically extracted with a solvent such as ethanol or methanol.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate). The acidic aqueous layer is then basified (e.g., with ammonia solution) and extracted with a different organic solvent (e.g., chloroform) to obtain the crude alkaloid mixture.

-

Chromatographic Separation: The crude alkaloid extract is then subjected to various chromatographic techniques for the isolation of individual compounds. These techniques include:

-

Column Chromatography (CC) over silica gel or alumina.

-

Preparative Thin-Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column.

-

Structural Elucidation

The structures of the isolated alkaloids are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula (High-Resolution MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the connectivity and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

-

X-ray Crystallography: To determine the absolute stereochemistry of crystalline compounds.

Future Directions and Conclusion

The study of Pandanus alkaloid biosynthesis is an area ripe for further investigation. While the plausible pathway provides a solid foundation, future research should focus on its experimental validation. Key areas for future work include:

-

Isotopic Labeling Studies: Feeding experiments with isotopically labeled precursors (e.g., ¹³C or ¹⁵N labeled 4-hydroxy-4-methylglutamic acid) in Pandanus plant cultures or cell suspensions would provide definitive evidence for the proposed pathway and intermediates.

-

Enzyme Discovery and Characterization: The identification and characterization of the enzymes responsible for the key biosynthetic steps (e.g., cyclases, oxidases) are crucial for a complete understanding of the pathway.

-

Transcriptomics and Genomics: Sequencing the genome and transcriptome of Pandanus species could help identify the genes encoding the biosynthetic enzymes.

References

- 1. Recent Progress in the Chemistry of Pandanus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaloids from Pandanus amaryllifolius: Isolation and Their Plausible Biosynthetic Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data of Pandamarilactonine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pandamarilactonine B, a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius. The structural elucidation of this natural product was primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document collates the available spectroscopic information and presents it in a structured format for ease of reference and comparison.

Chemical Structure

This compound is a diastereomer of Pandamarilactonine A and has been found to exist as a racemate in its natural form. Its structure features a pyrrolidinyl α,β-unsaturated γ-lactone moiety and a γ-alkylidene α,β-unsaturated γ-lactone residue. The relative stereochemistry of this compound was initially proposed based on spectroscopic analysis and later revised through total synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in search results |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data unavailable in search results |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data unavailable in search results |

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings and for the comparison of data across different studies.

Isolation of this compound

This compound is typically isolated from the leaves of Pandanus amaryllifolius. The general procedure involves:

-

Extraction: The dried and powdered leaves are extracted with a suitable solvent, such as methanol or ethanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The alkaloid fraction is further purified using a combination of chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectra are often acquired using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) to determine the accurate mass and molecular formula of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the Isolation and Spectroscopic Characterization of this compound.

Unveiling the Bioactive Potential of Pandamarilactonine B: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity screening of Pandamarilactonine B, a natural alkaloid with promising therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current scientific knowledge on its anti-inflammatory, neuroprotective, and cytotoxic properties. It offers a comprehensive overview of experimental data, detailed protocols for key assays, and visual representations of associated signaling pathways to facilitate further investigation and drug development efforts.

Introduction

This compound is a pyrrolidine alkaloid isolated from plants of the Pandanus genus, notably Pandanus amaryllifolius. Traditional medicine has long utilized extracts from these plants for various ailments, suggesting a rich source of bioactive compounds. Modern scientific inquiry has begun to validate these traditional uses, with this compound emerging as a compound of significant interest due to its diverse biological activities. This guide focuses on the systematic screening of these activities to provide a foundational understanding for future preclinical and clinical research.

Biological Activities of this compound

The biological activities of this compound have been investigated across several domains, revealing its potential as a multi-target therapeutic agent. The primary areas of investigation include its neuroprotective, anti-inflammatory, and cytotoxic effects.

Neuroprotective Activity

Alzheimer's disease and other neurodegenerative disorders are characterized by the accumulation of amyloid-beta (Aβ) plaques and advanced glycation end-products (AGEs). This compound has demonstrated notable inhibitory effects on both of these pathological hallmarks.

Table 1: Neuroprotective Activity of this compound

| Biological Activity | Experimental Model | Concentration | Quantitative Result | Citation |

| Aβ Aggregation Inhibition | Thioflavin T Assay | 100 µg/mL | 63% inhibition | |

| 50 µg/mL | 34% inhibition | |||

| AGEs Formation Inhibition | BSA-Dextrose Model | 100 µg/mL | 56% inhibition | |

| 50 µg/mL | 34% inhibition |

Anti-inflammatory Activity

While specific quantitative data for the modulation of inflammatory cytokines by pure this compound is not yet available, studies on alkaloid fractions from Pandanus species, which contain this compound, have shown significant anti-inflammatory effects. These fractions have been observed to modulate the production of key cytokines in lipopolysaccharide (LPS)-stimulated macrophages. It is hypothesized that this compound contributes to the observed reduction in pro-inflammatory cytokines such as TNF-α and IL-6, and potentially modulates the anti-inflammatory cytokine IL-10. Further research with the isolated compound is required to quantify these effects.

Cytotoxic Activity

The cytotoxic potential of this compound against various cancer cell lines is an area of active investigation. Although specific IC50 values for the pure compound are not yet published, extracts from Pandanus amaryllifolius have demonstrated cytotoxic and pro-apoptotic effects on cancer cells. This suggests that this compound may contribute to these anticancer properties. The evaluation of its specific cytotoxic efficacy and selectivity is a critical next step in its development as a potential cancer therapeutic.

Experimental Protocols

To ensure the reproducibility and standardization of research on this compound, this section provides detailed methodologies for the key experiments cited.

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is used to quantify the formation of amyloid fibrils.

-

Preparation of Aβ1-42: Lyophilized Aβ1-42 peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL and incubated at room temperature for 1 hour to ensure monomerization. The HFIP is then evaporated under a gentle stream of nitrogen gas, and the resulting peptide film is stored at -20°C. Prior to use, the peptide film is reconstituted in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mM.

-

Aggregation Assay: The Aβ1-42 stock solution is diluted in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 10 µM. This compound, dissolved in DMSO, is added to the Aβ solution at various concentrations. The final DMSO concentration should be kept below 1% to avoid interference with the assay.

-

Thioflavin T Measurement: Thioflavin T is added to the mixture to a final concentration of 20 µM. The fluorescence intensity is measured at an excitation wavelength of 440 nm and an emission wavelength of 485 nm using a fluorescence plate reader. Measurements are taken at regular intervals over a 48-hour period at 37°C with gentle shaking.

-

Data Analysis: The percentage inhibition of Aβ aggregation is calculated using the formula: (1 - (Fluorescence of sample / Fluorescence of control)) * 100%.

BSA-Dextrose Assay for AGEs Formation Inhibition

This assay measures the formation of advanced glycation end-products in vitro.

-

Reaction Mixture Preparation: A solution of bovine serum albumin (BSA) at a concentration of 10 mg/mL and dextrose at a concentration of 500 mM is prepared in PBS (pH 7.4).

-

Incubation: this compound is added to the BSA-dextrose solution at various concentrations. The reaction mixtures are incubated at 37°C for 7 days in the dark.

-

Fluorescence Measurement: After incubation, the fluorescence of the samples is measured at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

-

Data Analysis: The percentage inhibition of AGEs formation is calculated using the formula: (1 - (Fluorescence of sample / Fluorescence of control)) * 100%.

Cytokine Production Assay in LPS-Stimulated Macrophages

This assay quantifies the anti-inflammatory effects of a compound by measuring cytokine levels.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour. Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Cytokine Measurement: The cell culture supernatants are collected and centrifuged to remove any cellular debris. The concentrations of TNF-α, IL-6, and IL-10 in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated control group.

Putative Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is still emerging, based on its observed biological activities, several putative pathways can be proposed. The following diagrams, generated using the DOT language, illustrate these potential mechanisms of action.

An In-depth Exploration of the Chemistry, Biological Activity, and Therapeutic Potential of Pyrrolidine Alkaloids from Pandanus amaryllifolius

This technical guide provides a comprehensive overview of Pandamarilactonine B and related alkaloids isolated from the leaves of Pandanus amaryllifolius. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the isolation, synthesis, and biological evaluation of these promising natural products.

Core Concepts and Chemical Structure

This compound belongs to the pyrrolidine class of alkaloids, characterized by a pyrrolidinyl-α,β-unsaturated γ-lactone moiety.[1][2][3][4][5] These compounds have been isolated from Pandanus amaryllifolius Roxb., a plant widely used in Southeast Asia for its distinct aroma in culinary applications and traditional medicine.[6][7] The unique structural features of this compound and its related alkaloids have garnered significant interest from the scientific community, leading to efforts in their total synthesis and the investigation of their biological activities.

Quantitative Biological Data

The biological activities of this compound and its related compounds have been evaluated in several in vitro studies. The following tables summarize the key quantitative data available to date.

Table 1: Antimicrobial Activity of Pandanus Alkaloids

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| This compound | Pseudomonas aeruginosa | 500 | >500 | [6] |

| Pandamarilactonine A | Pseudomonas aeruginosa | 15.6 | 31.25 | [6] |

| Pandamarilactone-1 | Pseudomonas aeruginosa | >500 | >500 | [6] |

| Pandamarilactone-32 | Pseudomonas aeruginosa | >500 | >500 | [6] |

| Crude Base Extract | Pseudomonas aeruginosa | 125 | 500 | [6] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Inhibition of Amyloid-β Aggregation and Advanced Glycation End-Products (AGEs)

| Compound | Assay | Concentration (µg/mL) | % Inhibition | Reference |

| This compound | Aβ Aggregation (ThT Assay) | 100 | 63 | |

| Pandamarilactonine A | Aβ Aggregation (ThT Assay) | 100 | 74 | |

| Pandanusine B | Aβ Aggregation (ThT Assay) | 100 | 66 | |

| This compound | AGEs Formation (BSA-dextrose) | 100 | 56 | |

| This compound | AGEs Formation (BSA-dextrose) | 50 | 34 | |

| Pandamarilactonine A | AGEs Formation (BSA-dextrose) | 100 | 74 | |

| Pandamarilactonine A | AGEs Formation (BSA-dextrose) | 50 | 50 |

Aβ: Amyloid-beta; ThT: Thioflavin T; AGEs: Advanced Glycation End-Products; BSA: Bovine Serum Albumin.

Table 3: Binding Affinity to Aβ Dodecameric Structure

| Compound | Binding Energy (kcal/mol) | Reference |

| This compound | -7.5 to -7.7 | |

| Pandamarilactonine A | -7.5 to -7.7 |

Experimental Protocols

This section details the methodologies for key experiments related to this compound and associated alkaloids.

Isolation of Pandanus Alkaloids

A general procedure for the isolation of alkaloids from Pandanus amaryllifolius leaves involves the following steps:

-

Extraction: Fresh leaves are air-dried, powdered, and extracted with ethanol.

-

Acid-Base Extraction: The crude ethanolic extract is subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic solution and then washed with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform.

-

Chromatographic Separation: The crude alkaloid extract is then subjected to multiple steps of column chromatography (e.g., silica gel, Sephadex LH-20) with various solvent systems to isolate the individual alkaloids, including this compound.

Total Synthesis of this compound

-

Synthesis of Key Intermediates: Preparation of functionalized furan and pyrrolidine precursors.

-

Coupling and Cyclization: Coupling of the precursors followed by an oxidative spirocyclization to form the characteristic spiro-N,O-acetal core.

-

Purification: Purification of the final product using chromatographic techniques.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa can be determined using the broth microdilution method:

-

Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

-

Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is used to screen for inhibitors of amyloid-beta fibril formation:

-

Preparation of Aβ Peptide: Lyophilized Aβ peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized again to ensure it is in a monomeric state. The peptide is then dissolved in a buffer (e.g., phosphate buffer) immediately before use.

-

Incubation: The Aβ peptide is incubated with and without the test compound (this compound) at 37°C with continuous shaking.

-

Thioflavin T Addition: At various time points, aliquots of the incubation mixture are transferred to a 96-well plate, and a Thioflavin T solution is added.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm. A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ fibril formation.

BSA-Dextrose Model for Advanced Glycation End-Products (AGEs) Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of AGEs:

-

Reaction Mixture Preparation: A reaction mixture containing bovine serum albumin (BSA), dextrose (glucose), and the test compound (this compound) in a phosphate buffer is prepared.

-

Incubation: The reaction mixture is incubated at 37°C for several days.

-

Fluorescence Measurement: The formation of fluorescent AGEs is monitored by measuring the fluorescence intensity at an excitation wavelength of around 370 nm and an emission wavelength of around 440 nm. A reduction in fluorescence in the presence of the test compound indicates inhibition of AGE formation.

Signaling Pathways and Logical Relationships

While the direct molecular targets and specific signaling pathways modulated by this compound are yet to be fully elucidated, studies on extracts from Pandanus amaryllifolius provide insights into potential mechanisms of action. A polyphenol extract from the plant has been shown to regulate the AMPK/AKT/mTOR signaling pathway, which is crucial for cellular energy homeostasis and metabolism.[6] The neuroprotective effects observed for Pandanus alkaloids, such as the reduction of reactive oxygen species and restoration of mitochondrial membrane potential, may be linked to the modulation of such fundamental cellular pathways.

Below is a logical diagram representing the AMPK/AKT/mTOR signaling pathway, which may be relevant to the broader biological effects of compounds from Pandanus amaryllifolius.

AMPK/AKT/mTOR signaling pathway.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening of Pandanus alkaloids for biological activity, from plant material to in vitro assays.

Workflow for bioactivity screening.

Conclusion and Future Directions

This compound and its related alkaloids from Pandanus amaryllifolius represent a class of natural products with demonstrated antimicrobial and neuroprotective potential. The data presented in this guide highlight their ability to inhibit the growth of pathogenic bacteria and interfere with key pathological processes associated with Alzheimer's disease.

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial for understanding its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of analogues will help to identify the key structural features responsible for the observed biological activities and to optimize potency and selectivity.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds.

-

Exploration of Other Biological Activities: Given the diverse traditional uses of Pandanus amaryllifolius, further screening of this compound and related alkaloids for other pharmacological effects is warranted.

This technical guide serves as a foundational resource to stimulate and support further investigation into this promising class of natural products, with the ultimate goal of translating these findings into novel therapeutic agents.

References

- 1. Pandanus amaryllifoius Roxb. Leaves Ethanol Extract Ameliorates Lipid and Proinflammatory Cytokines Profiles in a Rat Model of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of Pandanus amaryllifolius (Roxb.) leaf water extracts on fructose-induced metabolic syndrome rat model | Semantic Scholar [semanticscholar.org]

- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pandanus Amaryllifolius Roxb. Polyphenol Extract Alleviates NAFLD via Regulating Gut Microbiota and AMPK/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pandanus amaryllifolius Exhibits In Vitro Anti-Amyloidogenic Activity and Promotes Neuroprotective Effects in Amyloid-β-Induced SH-SY5Y Cells [mdpi.com]

The Ethnobotanical Landscape of Pandanus amaryllifolius and the Therapeutic Potential of Pandamarilactonine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pandanus amaryllifolius Roxb., commonly known as Pandan, is a cornerstone of traditional medicine and culinary practices across Southeast Asia. Beyond its aromatic properties, this plant harbors a diverse array of bioactive compounds, including the pyrrolidine alkaloid, Pandamarilactonine B. This technical guide provides an in-depth exploration of the ethnobotanical applications of P. amaryllifolius, with a focused analysis of the emerging pharmacological data on this compound. Quantitative data from antimicrobial, anti-amyloidogenic, and anti-glycation studies are presented, alongside detailed experimental protocols. Furthermore, this guide visualizes key experimental workflows and explores putative signaling pathway interactions of this compound based on recent in silico evidence, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Ethnobotanical Significance of Pandanus amaryllifolius

Historically, various parts of the Pandanus amaryllifolius plant have been utilized in traditional medicine to address a wide range of ailments. The leaves, in particular, are renowned for their therapeutic properties. Traditional uses include the treatment of headaches, fever, and arthritis. Decoctions of the leaves have been employed as a diuretic and to manage skin diseases.[1] In some cultures, the roots are used to address thyroid problems.[1] The plant's applications also extend to neurological and microbial-related conditions, with traditional uses reported for managing stomachaches, high blood pressure, and urinary tract infections.[2] This rich history of medicinal use has prompted scientific investigation into the plant's phytochemical constituents and their pharmacological activities.

This compound: A Bioactive Alkaloid

This compound is a pyrrolidine alkaloid that has been isolated from Pandanus amaryllifolius. Its chemical structure has been elucidated through spectroscopic methods.[3][4] While research on this specific compound is still emerging, preliminary studies have highlighted its potential in several key therapeutic areas, notably in the contexts of Alzheimer's disease and microbial infections.

Quantitative Pharmacological Data for this compound

The following tables summarize the currently available quantitative data on the biological activities of this compound.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Assay Type | Concentration (µg/mL) | Result | Reference |

| Escherichia coli | MIC | >500 | Inactive | Laluces et al., 2015 |

| Staphylococcus aureus | MIC | 500 | Low Activity | Laluces et al., 2015 |

| Pseudomonas aeruginosa | MIC | >500 | Inactive | Laluces et al., 2015 |

| Escherichia coli | MBC | >500 | Inactive | Laluces et al., 2015 |

| Staphylococcus aureus | MBC | 500 | Low Activity | Laluces et al., 2015 |

| Pseudomonas aeruginosa | MBC | >500 | Inactive | Laluces et al., 2015 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Anti-Amyloidogenic and Anti-Glycation Activities of this compound

| Assay | Concentration (µg/mL) | % Inhibition | Reference |

| Amyloid-β Aggregation Inhibition | 100 | 63% | Manzano, Ishikawa, & Tan, 2024[5][6] |

| Advanced Glycation End-products (AGEs) Formation Inhibition | 100 | 56% | Manzano, Ishikawa, & Tan, 2024[5][6] |

| Advanced Glycation End-products (AGEs) Formation Inhibition | 50 | 34% | Manzano, Ishikawa, & Tan, 2024[5][6] |

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the methodology described by Laluces et al. (2015).

-

Preparation of Bacterial Inoculum: Bacterial strains (Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa) are cultured in a suitable broth medium until they reach a desired optical density, corresponding to a standardized cell concentration (e.g., 0.5 McFarland standard).

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using sterile broth to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only broth and bacteria (positive control) and broth alone (negative control) are also included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

-

Determination of Minimum Bactericidal Concentration (MBC): An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

References

- 1. mdpi.com [mdpi.com]

- 2. phcogj.com [phcogj.com]

- 3. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amyloid-beta aggregation and advanced glycation end-products inhibitory activities of Pandanus amaryllifolius Roxb. alkaloids: insights from in vitro and computational investigations | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Pandamarilactonine B Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pandamarilactonine B is a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2][3] This compound, along with its analogs, has garnered interest in the scientific community for its potential biological activities. Research has indicated its involvement in inhibiting the formation of advanced glycation end products (AGEs) and amyloid-beta (Aβ) aggregation, suggesting therapeutic potential in neurodegenerative diseases.[1] Furthermore, in silico studies have pointed towards its possible role as an antidyslipidemic agent through interactions with HMG-CoA reductase, PPAR alpha, and NPC1L1.[4]

These application notes provide a comprehensive protocol for the extraction and purification of this compound from Pandanus amaryllifolius leaves, synthesized from various published methodologies. The protocol is designed to be a guide for researchers aiming to isolate this compound for further biological and pharmacological studies.

Experimental Protocols

I. Plant Material Collection and Preparation

-

Collection: Fresh leaves of Pandanus amaryllifolius are collected. Proper botanical identification is crucial to ensure the correct plant species is used.

-

Drying: The leaves are washed and dried to remove excess moisture. While shade drying is a common practice, hot air oven drying has been reported to yield a higher number of phytochemicals.[5]

-

Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient extraction.

II. Extraction of Crude Alkaloids

-

Maceration: The powdered leaves are macerated in ethanol (e.g., 95% ethanol) at room temperature for a period of 24-72 hours. The process should be repeated multiple times to ensure exhaustive extraction.

-

Concentration: The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: The crude ethanolic extract is suspended in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Defatting: The acidic solution is then partitioned with a non-polar solvent, such as diethyl ether or chloroform, to remove neutral and acidic compounds, including fats and chlorophyll. The aqueous layer containing the protonated alkaloids is retained.

-

Basification: The pH of the aqueous layer is adjusted to alkaline (pH 9-10) using a base, such as ammonium hydroxide, to deprotonate the alkaloids and make them soluble in organic solvents.

-

Extraction of Alkaloids: The basified aqueous solution is then extracted with a chlorinated solvent, typically chloroform or dichloromethane, to isolate the crude alkaloid fraction. This organic layer is collected and concentrated to yield the crude base extract.

IV. Chromatographic Purification of this compound

-

Column Chromatography: The crude base extract is subjected to column chromatography for initial fractionation. A common stationary phase is silica gel. The mobile phase is typically a gradient of chloroform and methanol.

-

Sephadex LH-20 Chromatography: Fractions containing this compound, identified by thin-layer chromatography (TLC) analysis, are further purified using a Sephadex LH-20 column with a suitable solvent system, such as methanol or a chloroform-methanol mixture.[6]

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC is employed. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifying agent like trifluoroacetic acid (TFA).

V. Structure Elucidation

The structure of the purified this compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are conducted to elucidate the detailed chemical structure.

Data Presentation

The following table summarizes the expected outcomes at each stage of the extraction and purification process. The values are illustrative and can vary based on the starting material and experimental conditions.

| Stage | Input Material | Key Reagents/Solvents | Output | Estimated Yield (from initial dry weight) | Estimated Purity |

| Extraction | Dried, powdered P. amaryllifolius leaves | 95% Ethanol | Crude Ethanolic Extract | 10-15% | <1% |

| Acid-Base Partitioning | Crude Ethanolic Extract | 5% HCl, Diethyl Ether, NH4OH, Chloroform | Crude Base Extract | 0.5-1.5% | 5-10% |

| Silica Gel Column Chromatography | Crude Base Extract | Chloroform, Methanol | Enriched Fractions | 0.05-0.2% | 40-60% |

| Sephadex LH-20 Chromatography | Enriched Fractions | Methanol | Purified Fractions | 0.01-0.05% | 70-90% |

| Preparative HPLC | Purified Fractions | Acetonitrile, Water, TFA | This compound | 0.001-0.01% | >95% |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Potential Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. phcogj.com [phcogj.com]

- 5. nano-ntp.com [nano-ntp.com]

- 6. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Pandamarilactonine B using Nuclear Magnetic Resonance (qNMR) Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pandamarilactonine B is a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2][3] This natural product has garnered interest due to its potential biological activities, including antimicrobial effects and in-silico evidence of antidyslipidemic properties through interaction with targets like HMG-CoA reductase, PPAR alpha, and NPC1L1.[2][4][5] Accurate quantification of this compound is crucial for quality control of herbal extracts, standardization of dosage forms, and for establishing structure-activity relationships in pharmacological studies.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate quantification of organic molecules, including natural products.[6][7][8][9][10][11][12][13] Unlike chromatographic methods, qNMR is a primary ratio method that does not require an identical reference standard for the analyte, relying instead on a certified internal standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct and highly accurate measurement of concentration and purity.[9][10] This application note provides a detailed protocol for the quantitative analysis of this compound using ¹H-qNMR.

Experimental Protocols

A generalized workflow for the quantitative NMR analysis of this compound is presented below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phcogj.com [phcogj.com]

- 5. web2.dibru.work [web2.dibru.work]

- 6. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. Research Progress of NMR in Natural Product Quantification | MDPI [mdpi.com]

- 11. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 12. frontiersin.org [frontiersin.org]

- 13. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]

Application Notes and Protocols: Pandamarilactonine B Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pandamarilactonine B is a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2][3] Preliminary studies have indicated that this class of compounds possesses antimicrobial properties.[1][2][4] This document provides a detailed protocol for the comprehensive antimicrobial susceptibility testing of this compound, including determination of its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics. Furthermore, protocols for investigating its potential mechanisms of action, including membrane disruption and induction of oxidative stress, are outlined. A preliminary assessment of its toxicological profile through cytotoxicity assays is also described.

Product Information

-

Compound Name: this compound

-

CAS Number: 303008-81-3[5]

-

Molecular Formula: C₁₈H₂₃NO₄[5]

-

Molecular Weight: 317.4 g/mol [5]

-

Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[5][6]

Antimicrobial Susceptibility Testing Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the standard procedure.[7][8]

Experimental Protocol:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Bacterial Strains and Inoculum Preparation:

-

Quality Control Strains: Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.[1]

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Broth Microdilution Procedure:

-

Aseptically dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum.

-

Controls:

-

Positive Control: A well containing CAMHB and the bacterial inoculum without this compound.

-

Negative (Sterility) Control: A well containing only CAMHB.

-

Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the dilutions.

-

-

-

Incubation and MIC Determination:

-

Incubate the microtiter plates at 37°C for 18-24 hours in ambient air.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10][11]

Experimental Protocol:

-

Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot-inoculate the aliquots onto a Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in no more than 0.1% survival of the initial inoculum (e.g., if the initial inoculum was 1 x 10⁵ CFU/mL, the MBC is the concentration that allows for the growth of ≤ 10 colonies).

Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[12][13][14]

Experimental Protocol:

-

Prepare tubes containing CAMHB with this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the compound.

-

Inoculate each tube with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates.

-

Incubate the plates at 37°C for 18-24 hours and count the number of viable colonies (CFU/mL).

-

Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥ 3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Data Presentation

Summarize all quantitative data from the antimicrobial susceptibility testing in the following tables:

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | 25923 | ||

| Escherichia coli | 25922 | ||

| Pseudomonas aeruginosa | 27853 |

Table 2: Time-Kill Kinetics of this compound against [Bacterial Strain]

| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |

| 0 | ||||

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 12 | ||||

| 24 |

Investigation of Mechanism of Action

To elucidate the potential mechanism of action of this compound, the following assays are recommended:

Bacterial Membrane Disruption Assay

This assay assesses the ability of this compound to compromise the integrity of the bacterial cell membrane using the fluorescent dye Propidium Iodide (PI), which can only enter cells with damaged membranes.

Experimental Protocol:

-

Grow bacteria to the mid-logarithmic phase and wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the bacterial cells in the buffer to a defined optical density (e.g., OD₆₀₀ = 0.1).

-

Treat the bacterial suspension with various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC). Include a positive control (e.g., a known membrane-disrupting agent like Polymyxin B) and a negative control (untreated cells).

-

Add Propidium Iodide (final concentration of 30 µM) to each sample.[4]

-

Incubate at room temperature for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a fluorometer or view under a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Reactive Oxygen Species (ROS) Induction Assay

This assay determines if this compound induces the production of reactive oxygen species within bacterial cells using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[8][15]

Experimental Protocol:

-

Prepare a bacterial suspension as described for the membrane disruption assay.

-

Load the bacterial cells with DCFH-DA by incubating them with the probe.

-

Wash the cells to remove excess probe.

-

Treat the cells with different concentrations of this compound. Include a positive control (e.g., hydrogen peroxide) and a negative control.

-

Incubate for a defined period.

-

Measure the fluorescence intensity. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

Toxicological Assessment

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.

Experimental Protocol:

-

Seed a suitable mammalian cell line (e.g., Vero cells or a relevant human cell line) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Diagrams

Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.

Caption: Putative mechanism of action: Bacterial membrane disruption by this compound.

References

- 1. Bacterial Membrane Disruption Assay [bio-protocol.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]

- 5. cdc.gov [cdc.gov]

- 6. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. DNA binding ligands targeting drug-resistant bacteria: structure, activity, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Pandamarilactonine B

Introduction

Pandamarilactonine B is a pyrrolidine-type alkaloid isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2] Preliminary studies have investigated the antimicrobial properties of alkaloids from this plant, including this compound. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is a critical parameter in the assessment of a compound's antimicrobial potency, representing the lowest concentration that inhibits the visible growth of a microorganism. The protocol described herein is based on the widely accepted broth microdilution method.

Principle

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent. The assay involves preparing a series of twofold dilutions of the test compound (this compound) in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After an incubation period, the plates are visually inspected for microbial growth, which is indicated by turbidity. The MIC is the lowest concentration of the compound at which no visible growth occurs.

Data Presentation

The following table summarizes the reported MIC values for this compound against three common bacterial strains from a study by Laluces et al. (2015). This table serves as a template for presenting experimental findings.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | >500 | [3] |

| Escherichia coli | ATCC 25922 | >500 | [3] |

| Pseudomonas aeruginosa | ATCC 27853 | 500 | [3] |

Experimental Protocol

Materials and Reagents

-

This compound (of known purity)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

-

Sterile 96-well microtiter plates

-

Sterile reservoir basins

-

Multichannel pipette

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile saline (0.85% NaCl)

-

Resazurin sodium salt (optional, for viability indication)

Procedure

1. Preparation of this compound Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Further dilute the stock solution in sterile CAMHB to achieve the desired starting concentration for the serial dilutions. Note that the final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid inhibiting bacterial growth.

2. Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.

-

Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Assay:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the starting concentration of this compound (prepared in CAMHB) to well 1.

-

Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (containing only CAMHB and the bacterial inoculum).

-

Well 12 will serve as the sterility control (containing only CAMHB).

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC:

-

Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

-

Optionally, 20 µL of resazurin solution (0.015% w/v) can be added to each well and the plate incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration at which the blue color is retained.

Logical Workflow for MIC Determination

Caption: Logical workflow for the determination of Minimum Inhibitory Concentration (MIC).

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the broth microdilution assay.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Pandamarilactonine B

These application notes provide a comprehensive protocol for evaluating the in vitro anti-inflammatory properties of Pandamarilactonine B, a pandane alkaloid. The protocols are designed for researchers in pharmacology, drug discovery, and related fields.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is implicated in numerous chronic diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key mediator of the inflammatory response, regulating the expression of pro-inflammatory enzymes and cytokines such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). This compound is an alkaloid that has been investigated for its anti-inflammatory properties.[1][2] This document outlines detailed protocols to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle of the Assays

Murine macrophage cell lines, such as RAW 264.7, are widely used models for in vitro inflammation studies.[3][4] When stimulated with bacterial lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key mediators.

-

Nitric Oxide (NO) Inhibition Assay: LPS stimulation induces the expression of iNOS, which produces large amounts of NO, a pro-inflammatory molecule. The inhibitory effect of this compound on NO production is quantified by measuring the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.[3][5][6]

-

Pro-inflammatory Cytokine Inhibition Assay: LPS also triggers the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. The levels of these cytokines in the cell supernatant are measured using the Enzyme-Linked Immunosorbent Assay (ELISA), a highly specific and sensitive method.[7][8]

-

Cell Viability Assay: To ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity, the effect of this compound on cell viability is assessed using the MTT assay.[3]

Required Materials and Reagents

-

Cell Line: RAW 264.7 murine macrophage cell line

-

Compound: this compound

-

Reagents:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[3]

-

Sodium Nitrite (NaNO₂)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Mouse TNF-α, IL-6, and IL-1β ELISA kits

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

96-well cell culture plates

-

Microplate reader

-

Multichannel pipette

-

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

Protocol 2: Cell Viability (MTT) Assay

-

Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.[3]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]

-

Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 3: Nitric Oxide (NO) Production Assay

-

Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.[3]

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.[3]

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Reaction:

-

Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of Griess reagent to each well.[3]

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 550 nm.[5]

-

Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)

-

Sample Collection: Collect the cell culture supernatants from the same experiment described in Protocol 3 (after the 24-hour incubation with LPS and this compound).

-

Storage: If not used immediately, store the supernatants at -80°C.

-

ELISA Procedure:

-

Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the commercial kits.[7][8]

-

Briefly, the procedure typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants (samples) and standards, followed by a detection antibody, an enzyme conjugate (e.g., streptavidin-HRP), and finally a substrate solution.[9][10]

-

-

Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually 450 nm).

-